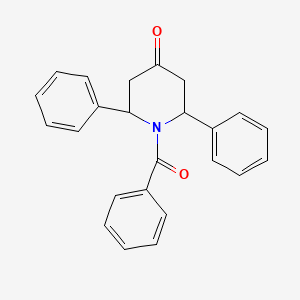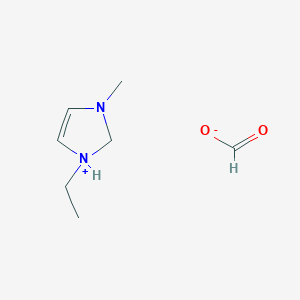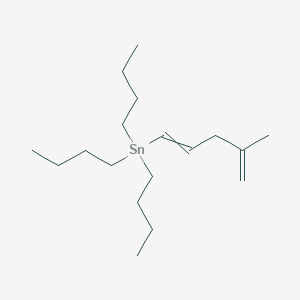
1-Benzoyl-2,6-diphenyl-piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-2,6-diphenyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in drug design due to their diverse biological activities and pharmacological properties . This compound, in particular, is notable for its unique structure, which includes a piperidinone core substituted with benzoyl and diphenyl groups.
Métodos De Preparación
The synthesis of 1-Benzoyl-2,6-diphenyl-piperidin-4-one typically involves the condensation of aromatic aldehydes with acetone in the presence of ammonium acetate . This reaction forms the piperidinone core, which is then further functionalized to introduce the benzoyl and diphenyl groups. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Benzoyl-2,6-diphenyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzoyl-2,6-diphenyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-2,6-diphenyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of tubulin polymerization, which is crucial for its antiproliferative activity .
Comparación Con Compuestos Similares
1-Benzoyl-2,6-diphenyl-piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activity.
Matrine: A piperidine derivative with significant antiproliferative effects. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H21NO2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-benzoyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C24H21NO2/c26-21-16-22(18-10-4-1-5-11-18)25(24(27)20-14-8-3-9-15-20)23(17-21)19-12-6-2-7-13-19/h1-15,22-23H,16-17H2 |
Clave InChI |
ZKQQOOHTHSRIDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(CC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)



![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)


![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)

![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
